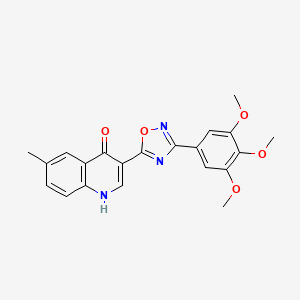
6-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
The molecular formula of this compound is C19H21N3O6 with a molecular weight of approximately 387.39 g/mol. The compound features a quinoline core substituted with an oxadiazole moiety and a trimethoxyphenyl group, which is believed to contribute to its biological activities.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that certain quinoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 8.31 | Induction of apoptosis |
| Compound 2 | HCT116 | 2.56 | Inhibition of tumor growth |
| Compound 3 | RKO | 3.67 | Autophagy pathway modulation |
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has also been extensively studied. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A notable finding was that derivatives showed effectiveness against drug-resistant strains such as MRSA and VRE .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli (Gram-negative) | 16 µg/mL |
| Compound B | S. aureus (Gram-positive) | 8 µg/mL |
The mechanisms underlying the biological activities of this class of compounds often involve the induction of apoptosis in cancer cells and disruption of bacterial cell division mechanisms. For instance, quinoline derivatives can inhibit GTPase activity and interfere with the assembly of FtsZ protein, crucial for bacterial cell division .
Case Studies
Several studies have highlighted the effectiveness of quinoline derivatives in preclinical models:
- Antitumor Efficacy : In vivo studies demonstrated that certain quinoline derivatives significantly reduced tumor size in mouse models when administered at specific dosages .
- Antimicrobial Testing : A comparative study evaluated various quinoline compounds against standard antibiotics and found that some exhibited superior antibacterial activity against resistant strains .
属性
IUPAC Name |
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-15-13(7-11)18(25)14(10-22-15)21-23-20(24-29-21)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKORWOPPQQVKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














